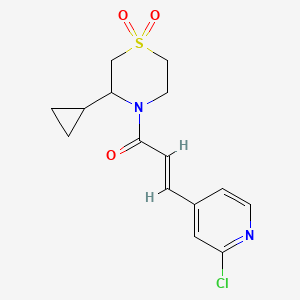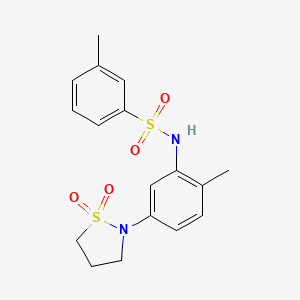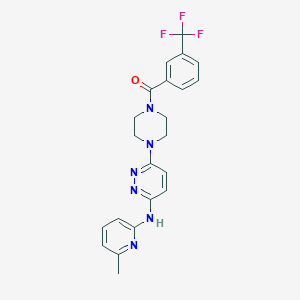
(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . It is used in the synthesis of pyridinoylpiperidine derivatives .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond . In addition, two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of Related Compounds
Macozinone Development for TB Treatment : Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment, demonstrates the importance of related chemical structures in developing new TB drug regimens. Its efficacy against Mycobacterium tuberculosis highlights the therapeutic potential of structurally related compounds in infectious disease treatment (Makarov & Mikušová, 2020).
PhIP Formation and Fate : The study on the formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) elucidates the complex interactions between chemical components during food processing, suggesting the relevance of pyridine derivatives in understanding food safety and toxicology (Zamora & Hidalgo, 2015).
Piperazine Derivatives in Therapeutic Use : The extensive review of piperazine derivatives highlights their broad therapeutic applications, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. This underscores the significance of piperazine and its derivatives in pharmaceutical development (Rathi, Syed, Shin, & Patel, 2016).
Chemical Properties and Applications
Synthesis and Activity of Pyridopyridazine Derivatives : Pyridopyridazine derivatives exhibit a range of biological activities, including antitumor and antibacterial properties. This review emphasizes the chemical versatility and potential of pyridopyridazine frameworks in synthesizing compounds with significant biological effects (Wojcicka & Nowicka-Zuchowska, 2018).
Anti-mycobacterial Activity of Piperazine Analogues : Piperazine and its analogues have shown promise in combating Mycobacterium tuberculosis, including multidrug-resistant strains. This review provides a comprehensive overview of piperazine-based anti-TB molecules, highlighting the compound's role in addressing global health challenges (Girase et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O/c1-15-4-2-7-18(26-15)27-19-8-9-20(29-28-19)30-10-12-31(13-11-30)21(32)16-5-3-6-17(14-16)22(23,24)25/h2-9,14H,10-13H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCCXSBIPUJZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)
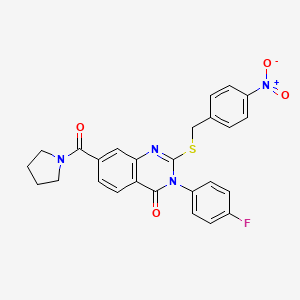
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)

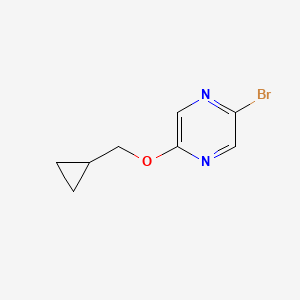

![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)
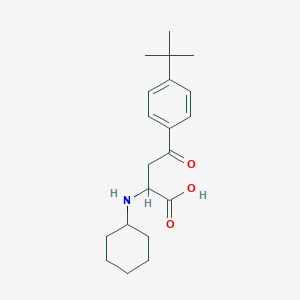

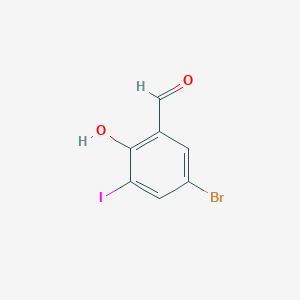
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)
